molecular formula C24H27FN2O B606582 Cebranopadol CAS No. 863513-91-1

Cebranopadol

Cat. No.: B606582
CAS No.: 863513-91-1
M. Wt: 378.5 g/mol
InChI Key: CSMVOZKEWSOFER-UHFFFAOYSA-N
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Description

Cebranopadol is a first-in-class, potent analgesic agent with a unique mechanism of action as a mixed agonist of the Nociceptin/Orphanin FQ Peptide (NOP) receptor and classical opioid receptors, including the mu opioid (MOP) receptor . It acts as a full agonist at both NOP and MOP receptors, with sub-nanomolar affinity (Ki = 0.9 nM for NOP and 0.7 nM for MOP), and also displays activity at delta and kappa opioid receptors . This dual-receptor targeting is a key area of investigation for developing novel analgesics, as co-activation of NOP and MOP receptors has been shown in preclinical models to produce strong synergistic antinociception while potentially mitigating classic opioid side effects . Extensive research highlights this compound's promise in managing various pain states. It demonstrates potent analgesic, antiallodynic, and antihyperalgesic properties in rodent models of acute nociceptive, inflammatory, cancer, and neuropathic pain . Notably, in contrast to classical opioids like morphine, it exhibits higher analgesic potency in models of neuropathic pain . Clinical trials in patients with chronic low back pain have demonstrated that this compound provides statistically significant and clinically relevant pain relief compared to placebo . Its pharmacokinetic profile is favorable for once-daily dosing, with a long terminal half-life and a steady state achieved after approximately two weeks . A significant part of its research value lies in its potentially improved tolerability profile compared to traditional opioids. Preclinical studies indicate that even at high analgesic doses, this compound does not induce significant respiratory depression or motor coordination deficits and exhibits a lower liability for developing tolerance and physical dependence . The NOP receptor agonist component is believed to counteract the MOP-mediated development of addiction and dependence . As of 2025, the compound has completed Phase III clinical trials for acute pain with positive results, and research continues to explore its full therapeutic potential, including investigations for conditions like substance use disorder . This compound remains a crucial research tool for advancing the study of next-generation, non-addictive pain therapeutics.

Properties

IUPAC Name

6-fluoro-N,N-dimethyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMVOZKEWSOFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031965
Record name Cebranopadol
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Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863513-91-1
Record name Cebranopadol [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cebranopadol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12830
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cebranopadol
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Record name CEBRANOPADOL
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Synthesis of Fluoro-Silyl-Indole Intermediate (6)

The Larock indole synthesis forms the basis for generating 6 . Commercially available 2-iodo-4-fluoroaniline (8 ) reacts with 1-silyl-1-butynol (9 ) under palladium catalysis (Pd(OAc)₂, PPh₃, LiCl, K₂CO₃ in DMF), yielding 6 in 40% isolated yield after flash chromatography. This step introduces the fluorine substituent critical for NOP receptor affinity.

Preparation of Aminoketone Intermediate (7)

The aminoketone 7 derives from 1,4-cyclohexanedione monoethylene ketal (1 ) through a Strecker reaction followed by Bruylants alkylation:

  • Strecker Reaction : Treatment of 1 with dimethylamine hydrochloride (HNMe₂·HCl) and potassium cyanide (KCN) affords the α-aminonitrile (2 ) in 67–99% yield.

  • Bruylants Alkylation : Reaction of 2 with phenylmagnesium chloride (PhMgCl) in THF at 0°C to room temperature yields the tertiary amine (4 ) after reductive amination with formaldehyde and NaBH(OAc)₃.

Diastereoselective Oxa-Pictet-Spengler Cyclization

The pivotal step in this compound synthesis is the oxa-Pictet-Spengler reaction between 6 and 7 , which forms the spirocyclic core. Catalytic systems profoundly influence diastereoselectivity and yield.

Zeolite-Catalyzed Cyclization

Employing Zeolite K-10 (10 wt%) and catalytic p-toluenesulfonic acid (PTSA) in refluxing toluene achieves exclusive formation of the E-diastereomer (Fig. 1). Key advantages include:

  • Diastereoselectivity : ROESY NMR confirms the E configuration via spatial proximity between H-1′ and H-4′.

  • Sustainability : Zeolite K-10 is recyclable for up to five cycles without activity loss.

  • Yield : 70–75% isolated yield for the cyclization step, contributing to an overall yield of 15%.

TMSOTf-Mediated Cyclization

Trimethylsilyl triflate (TMSOTf) in dichloromethane at room temperature provides higher cyclization yields (90%) but lacks diastereoselectivity, producing a 1:1 E:Z mixture. This necessitates HPLC purification, reducing scalability.

Table 1: Comparative Analysis of Oxa-Pictet-Spengler Conditions

CatalystSolventTemp (°C)Yield (%)E:Z Ratio
Zeolite K-10Toluene11070–75100:0
TMSOTfCH₂Cl₂259050:50
HCl (aq.)MeOH604570:30

Alternative Spirocyclization Strategies

Carbacycle Formation via Larock Cyclization

An alternative route involves Larock cyclization of 5-triethylsilyl-4-pentyn-1-ol (20 ) with ortho-iodoaniline to form indole-propyl intermediate 23 , followed by TMSOTf-promoted spirocyclization. While this method avoids cyanide reagents, it suffers from lower overall yields (12–18%) and complex purification.

Thiotryptophol Derivatives

Substituting tryptophol with thiotryptophol (13 ) in cyclization reactions yields thioanalogues of this compound. However, these derivatives exhibit reduced MOP/NOP affinity, limiting therapeutic relevance.

Final Steps and Characterization

Reductive Amination

The tertiary amine (4 ) undergoes reductive amination with formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol, achieving quantitative conversion to the final amine.

Analytical Validation

  • HR-LC-MS : Confirms molecular ion [M+H]⁺ at m/z 407.23.

  • NMR Spectroscopy : ¹H and ¹³C NMR correlate with the E-diastereomer, while ROESY confirms spatial arrangement.

Green Chemistry Considerations

The Zeolite K-10 method aligns with green chemistry principles by:

  • Eliminating toxic cyanide reagents.

  • Enabling catalyst recycling.

  • Reducing solvent waste via toluene reflux .

Chemical Reactions Analysis

Key Synthetic Pathways

The synthesis of cebranopadol centers on constructing its spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine framework. The critical steps include:

Oxa-Pictet-Spengler Reaction

  • Reactants : Fluoro-silyl-indole (6 ) and aminoketone (7 ).
  • Catalysts : Zeolite K-10 and p-toluenesulphonic acid (PTSA) in toluene under reflux.
  • Outcome : Achieves exclusive E diastereomer formation (confirmed by ROESY NMR) with 90% yield .
  • Alternative Method : Using TMSOTf yields a mixture of E and Z diastereomers (no stereoselectivity) .

Reductive Amination

  • Reactants : Tertiary amine precursor (4 ) and formaldehyde.
  • Conditions : NaBH(OAc)₃ in methanol at room temperature.
  • Outcome : Forms the final tertiary amine structure with quantitative yield .

Diastereoselectivity and Catalyst Efficiency

The oxa-Pictet-Spengler reaction’s stereochemical outcome is highly dependent on the catalyst:

Catalyst Diastereoselectivity Yield Reusability
Zeolite K-10Single E diastereomer90%Up to 5 cycles
TMSOTfE:Z = 1:190%Not reusable

Zeolite K-10 promotes green chemistry by enabling catalyst recovery and reducing waste .

Stereochemical Confirmation

  • ROESY NMR : Correlated H-9′ (pyran ring) and H-1 (cyclohexane) signals confirmed the E configuration .
  • HR-LC-MS :
    • Zeolite method: Single peak at m/z 407.2231 ([M+H]⁺).
    • TMSOTf method: Two peaks corresponding to E and Z isomers .

Comparative Pharmacological Data

While not directly related to synthesis, pharmacological assays highlight this compound’s receptor activation profile:

Receptor EC₅₀ (Calcium Mobilization) Relative Efficacy
NOP7.28 nM89% vs. N/OFQ
MOP7.20 nM99% vs. fentanyl
KOP5.98 nM55% vs. dynorphin A

This compound shows balanced NOP/MOP agonism, critical for its analgesic efficacy .

Critical Findings

  • Green Chemistry : Zeolite K-10 enhances sustainability by enabling catalyst reuse without loss of activity .
  • Stereochemical Purity : Exclusive E diastereomer formation avoids costly chromatographic separations .
  • Synthetic Flexibility : The azide-functionalized intermediate allows modular substitutions for structure-activity studies .

Scientific Research Applications

GRT-6005 has a wide range of scientific research applications, including:

Mechanism of Action

GRT-6005 exerts its effects by binding to and activating multiple opioid receptors, including the mu-opioid receptor, delta-opioid receptor, and kappa-opioid receptor. It also acts as a partial agonist of the nociceptin receptor. The activation of these receptors leads to a reduction in neuronal excitability and pain transmission. This unique mechanism of action allows GRT-6005 to provide potent analgesic effects with a potentially lower risk of tolerance and addiction compared to traditional opioids .

Comparison with Similar Compounds

Mechanism of Action and Receptor Affinity

Cebranopadol’s unique dual agonism at NOP and opioid receptors differentiates it from conventional opioids (Table 1).

Table 1: Receptor Affinity and Selectivity

Compound NOP (Ki, nM) MOP (Ki, nM) DOP (Ki, nM) KOP (Ki, nM) Key Mechanism
This compound 0.9 0.7 7.2 2.3 Dual NOP/MOP agonist; partial KOP agonist
Morphine >10,000 1.8 90 230 MOP agonist
Fentanyl >10,000 0.1 >1,000 >1,000 MOP agonist
Buprenorphine >10,000 0.08 1,200 0.12 Partial MOP agonist, KOP antagonist

This compound’s NOP activation counteracts respiratory depression caused by MOP agonism, widening its therapeutic window compared to fentanyl . In contrast, morphine and fentanyl lack NOP activity, resulting in higher risks of respiratory side effects .

Pharmacokinetic Profiles

This compound’s PK profile enables sustained analgesia with reduced dosing frequency (Table 2).

Table 2: Pharmacokinetic Comparison

Compound tmax (h) Half-Life (h) Oral Bioavailability CYP450 Interaction
This compound 4–6 24–96 13–23% None
Morphine 0.5–1 2–3 20–30% CYP3A4/2D6
Oxycodone 1–2 3–5 60–87% CYP3A4/2D6
Tramadol 1.5–2 5–7 70–75% CYP2D6/3A4

This compound’s independence from CYP450 metabolism reduces drug-drug interaction risks, unlike oxycodone and tramadol . Its extended half-life supports once-daily dosing, contrasting with morphine’s shorter duration .

Analgesic Efficacy

Preclinical Data :

  • In neuropathic pain models, this compound showed 3–5× higher potency than morphine .
  • In rodents, this compound’s analgesic effects lasted 120 minutes vs. fentanyl’s 90 minutes .

Clinical Data :

  • A Phase II trial in chronic low back pain (CLBP) demonstrated this compound’s superiority to placebo and non-inferiority to morphine .
  • In a Phase 3 trial (ALLEVIATE-1), this compound achieved significant pain reduction in acute postoperative pain vs. placebo, with comparable efficacy to oxycodone but fewer side effects .

Advantages Over Traditional Opioids :

  • Respiratory Depression: this compound’s NOP activation reduces respiratory depression risk. In rats, its therapeutic window (analgesia-to-respiratory depression ratio) was 3× wider than fentanyl’s .
  • Physical Dependence: this compound induced minimal withdrawal symptoms in preclinical models, unlike morphine .
  • Motor Impairment: No motor deficits were observed in rotarod tests at therapeutic doses, whereas morphine impaired coordination .

Limitations :

  • High doses (≥75 µg/kg in rats) caused hyperactivity, though this was absent at clinically relevant doses .
Abuse Potential

Key Findings :

  • In Phase 1 studies, this compound (200–800 µg) elicited significantly lower "drug-liking" scores than hydromorphone (8–16 mg) and oxycodone (40 mg) .

Table 3: Abuse Potential Comparison

Compound Drug-Liking VASmax (vs. Placebo) Physical Dependence Risk
This compound 35–45 (NSD at 200 µg) Low
Hydromorphone 70–80 High
Oxycodone 65–75 High
Tramadol 50–60 Moderate

Biological Activity

Cebranopadol is a novel analgesic compound that acts as a mixed agonist at the nociceptin/orphanin FQ peptide (NOP) and opioid receptors. Its unique mechanism of action positions it as a promising alternative to traditional opioids for pain management, particularly in chronic pain conditions. This article explores the biological activity of this compound, detailing its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound functions by activating both NOP and mu-opioid receptors, which are involved in pain modulation. This dual action may enhance its analgesic effects while potentially reducing the side effects commonly associated with opioid use, such as respiratory depression. Studies have shown that this compound has a high affinity for these receptors, demonstrating robust antinociceptive properties in various pain models.

Pharmacological Profile

This compound's pharmacological characterization reveals its efficacy in both in vitro and in vivo settings. Key findings from studies include:

  • Receptor Affinity : this compound exhibits potent agonistic activity at mu-opioid receptors (MOR) and NOP receptors, with nearly full agonistic effects at these sites.
  • Antinociceptive Effects : In animal models, this compound has shown significant pain relief compared to placebo and other analgesics like morphine .
  • Respiratory Safety : Compared to traditional opioids, this compound is associated with less respiratory depression, making it a safer option for pain management .

Clinical Efficacy

This compound has been evaluated in several clinical trials, particularly focusing on its efficacy for chronic pain conditions such as lower back pain (LBP). The following table summarizes key clinical trial data:

Study Patient Population Dose (μg) Treatment Duration Primary Endpoint Outcome
Phase II Trial Patients with moderate-to-severe chronic LBP200, 400, 60014 weeksChange from baseline pain to average 24-hour painStatistically significant improvement over placebo across all doses
Postoperative Pain Study Post-surgical patients400Single dosePain relief assessmentBetter tolerated than morphine, significant pain reduction

Case Studies and Research Findings

  • Chronic Pain Management : In a randomized controlled trial involving patients with chronic LBP, this compound demonstrated significant reductions in pain scores compared to placebo. The responder analysis indicated that patients receiving this compound had a ≥30% reduction in pain levels .
  • Safety Profile : A comprehensive safety analysis revealed that while higher doses of this compound were associated with increased treatment-emergent adverse events (TEAEs), these were generally mild and manageable. The most common TEAEs included dizziness, nausea, and somnolence .
  • Comparative Efficacy : In studies comparing this compound with tapentadol, both drugs showed similar efficacy in reducing pain; however, this compound was noted for its favorable safety profile regarding respiratory function .

Q & A

Q. What are the key pharmacokinetic (PK) characteristics of cebranopadol, and how do they inform dosing regimens?

this compound exhibits linear PKs across doses, with a mean terminal half-life of 62–96 hours and an operational half-life of ~24 hours at steady state. Its absorption is slow (Tmax: 5–6.5 hours) due to low solubility (Biopharmaceutics Classification System class 2), but high permeability ensures complete absorption. Population PK models indicate negligible clinical impact of food or sex on exposure, supporting once-daily dosing without dietary restrictions .

Q. How does this compound’s dual agonism at NOP and MOP receptors influence its analgesic profile?

this compound’s co-activation of nociceptin/orphanin FQ peptide (NOP) and μ-opioid peptide (MOP) receptors contributes to its potent analgesia (180–4800× higher potency than morphine in preclinical models) and reduced side effects. NOP activation mitigates respiratory depression and abuse liability, while MOP agonism provides opioid-like analgesia. Mechanistic studies in rodents show antihyperalgesic effects at doses below those causing motor impairment .

Q. What preclinical evidence supports this compound’s efficacy in neuropathic and visceral pain?

In rodent models of chronic constriction injury (neuropathic pain) and mustard oil-induced colitis (visceral pain), this compound reduced mechanical hypersensitivity and allodynia with ED50 values of 0.13–4.6 µg/kg. Efficacy persisted after peripheral, spinal, or supraspinal administration, suggesting broad applicability across pain types .

Q. How does this compound compare to traditional opioids in respiratory safety?

At equianalgesic doses, this compound causes 25% less respiratory depression than oxycodone. Its NOP agonism introduces a ceiling effect, preventing apnea even at high concentrations. Phase 1 trials show delayed onset of respiratory effects, allowing safer titration .

Advanced Research Questions

Q. How do covariates like renal function or disease state affect this compound exposure, and how were these addressed in PK modeling?

Population PK analyses identified creatinine clearance (CrCl) and disease status as the most influential covariates, but changes in exposure remained ≤35% within therapeutic doses. Simulations confirmed no need for dose adjustments due to high between-subject variability (BSV) and overlapping confidence intervals with healthy populations .

Q. What methodological challenges arose in early PK studies, and how were they resolved?

Initial first-in-human trials underestimated the terminal half-life (72-hour sampling vs. 336-hour extended sampling). This led to corrections in later bioavailability trials. Similarly, small cohort sizes in food/sex effect studies were validated using larger population PK datasets (n=1,293 subjects) .

Q. How do preclinical models of opioid use disorder (OUD) demonstrate this compound’s therapeutic potential?

In rat models, this compound (25–50 µg/kg) reduced heroin self-administration under fixed-ratio and progressive-ratio schedules, and blocked yohimbine-induced reinstatement of drug-seeking. Specificity was confirmed via inactive lever controls and saccharin reward tests .

Q. What statistical approaches were used to validate this compound’s abuse liability in human trials?

A phase 1 study in recreational opioid users compared this compound (200–800 µg) to hydromorphone (8–16 mg) using visual analog scales (VAS) for “drug liking.” this compound 200–400 µg showed no differentiation from placebo, while 800 µg matched hydromorphone 8 mg but with delayed peak effects (3 vs. 1.5 hours), supporting lower abuse potential .

Q. How were conflicting findings on this compound’s inactive lever responses in reinstatement studies reconciled?

While this compound reduced inactive lever presses during yohimbine-induced stress, this was attributed to nonspecific arousal rather than sedation. Controls in self-administration experiments (e.g., saccharin rewards) confirmed no general suppression of operant behavior .

Q. What design considerations are critical for this compound’s clinical trials in chronic pain?

Phase II/III trials used staggered titration (e.g., 200–600 µg/day over 14 days) to minimize adverse events (AEs). Maintenance-phase AE rates (e.g., nausea) were ≤10%, comparable to placebo. Adaptive designs allowed dose optimization while retaining blinding .

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